(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions required (temperature, pressure, catalyst), and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility in different solvents, density, molar mass, and specific heat capacity .Scientific Research Applications
Asymmetric Synthesis
(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol has been utilized in the field of asymmetric synthesis. For instance, it has been used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its utility in controlling stereochemistry during chemical reactions (Jung, Ho, & Kim, 2000).
Catalysis and Reactions
This compound has also been involved in studies exploring the acid-catalysed condensation of glycerol with various aldehydes and ketones, highlighting its potential role in the formation of novel platform chemicals (Deutsch, Martin, & Lieske, 2007). Additionally, it has been used in the synthesis of enantiomerically pure compounds, such as in the preparation of (R)- and (S)-1-benzoyloxypropane-2,3-diol, further underscoring its relevance in stereochemically controlled reactions (Casati, Ciuffreda, & Santaniello, 2011).
Molecular Structure Analysis
In the realm of molecular structure analysis, Fourier transform microwave (FTMW) spectroscopy has been employed to detect the enantiomer-specific emission signal of this chiral molecule, demonstrating its application in chirality detection and molecular structure elucidation (Lobsiger et al., 2015).
Crystallography
Crystal structure studies of derivatives of (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol have been conducted, providing insights into the configuration of carbon atoms and the arrangement of functional groups in such compounds (Li, Wang, & Chen, 2001).
Green Chemistry
The compound has also been mentioned in the context of green chemistry, particularly in the development of new synthetic methods that are environmentally friendly (Hu & Shan, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFPDSDOOGPPBS-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC[C@@H](O1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453737 |
Source
|
Record name | (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |
CAS RN |
136522-85-5 |
Source
|
Record name | (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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